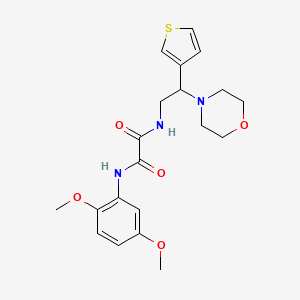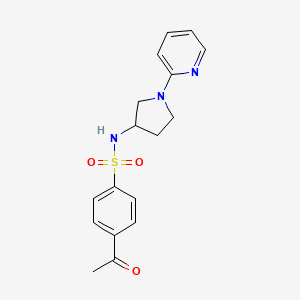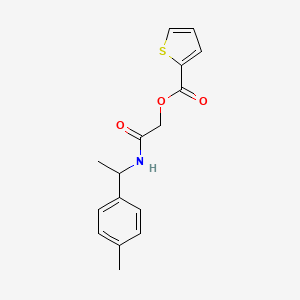
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of thiophene-2-carboxylic acid and contains an ethylamino and a tolyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate. For instance, Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, a class of compounds that share some structural similarities, including synthesis routes and reaction behaviors (Kappe & Roschger, 1989). Similarly, Bulut et al. (2004) explored the synthesis, characterization, and electrochromic properties of conducting copolymers involving thiophene derivatives, indicating the potential for electronic applications (Bulut et al., 2004).
Applications in Material Science
One significant area of application for thiophene derivatives is in material science, where their unique electronic properties are leveraged. The study by Bulut et al. (2004) on conducting copolymers highlights the electrochromic capabilities of these materials, showcasing their utility in smart windows and display technologies. The research indicates that copolymers exhibit multi-color changes upon oxidation, underlining their potential in developing new electrochromic devices (Bulut et al., 2004).
Chemical Reactions and Mechanisms
The chemistry of thiophene derivatives, including reactions and recyclization processes, has been a focus of several studies. Shipilovskikh et al. (2014) discussed the recyclization of a specific ethyl carboxylate derivative in reactions with amines, leading to new compound structures. This work contributes to the understanding of reaction mechanisms and pathways in organic chemistry (Shipilovskikh et al., 2014).
Biological and Electrochemical Applications
Additionally, thiophene derivatives' potential in biological and electrochemical applications has been explored. Saranya et al. (2020) investigated pyran derivatives for corrosion mitigation in steel, suggesting the utility of thiophene derivatives in industrial applications (Saranya et al., 2020). Furthermore, Fatima et al. (2022) synthesized and characterized a thiophene derivative, emphasizing its relevance in quantum chemical and molecular docking studies, which could lead to new insights in drug discovery and material science (Fatima et al., 2022).
Eigenschaften
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-7-13(8-6-11)12(2)17-15(18)10-20-16(19)14-4-3-9-21-14/h3-9,12H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIPIOFYMDNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)

![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
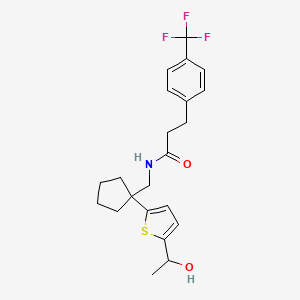
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)
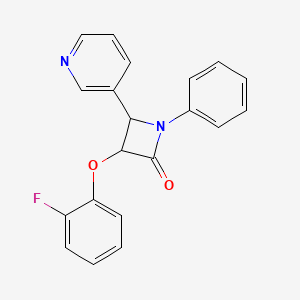

![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
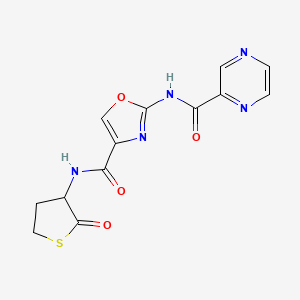
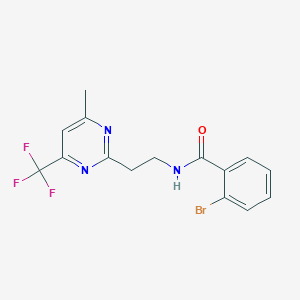
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)
